BenchChemオンラインストアへようこそ!

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine

Data Deficit Research Gap Procurement Risk

Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine (CAS 1049164-17-1) is a small molecule building block with the formula C11H13NO2 and a molecular weight of 191.23 g/mol. It features a benzodioxole ring linked to a cyclopropylamine moiety, a privileged scaffold in medicinal chemistry that has been investigated in the context of melatonergic and cannabinoid receptor modulation.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 1049164-17-1
Cat. No. B1386386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine
CAS1049164-17-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C3C(=CC=C2)OCO3
InChIInChI=1S/C11H13NO2/c1-2-8(6-12-9-4-5-9)11-10(3-1)13-7-14-11/h1-3,9,12H,4-7H2
InChIKeyNVWUFQAZFPFLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Scale Characterization of Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine (CAS 1049164-17-1)


Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine (CAS 1049164-17-1) is a small molecule building block with the formula C11H13NO2 and a molecular weight of 191.23 g/mol . It features a benzodioxole ring linked to a cyclopropylamine moiety, a privileged scaffold in medicinal chemistry that has been investigated in the context of melatonergic and cannabinoid receptor modulation [1]. The compound is commercially available, with a minimum purity specification of 95% .

Procurement Risks of Unverified Substitution for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine


The scientific literature does not provide a verified selectivity or pharmacological profile for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine. Critical parameters such as target binding affinity (Ki/IC50), cellular potency, and ADME/Tox properties are absent from primary research papers and authoritative databases. Replacing it with a generic, uncharacterized benzodioxole-cyclopropylamine analog introduces substantial risk. These compounds can exhibit diverse and potent biological activities, including melatonergic agonism [1] and cannabinoid receptor inverse agonism [2]. Without compound-specific pharmacological data, any substitution is a blind bet on an unknown selectivity profile, fundamentally compromising research reproducibility and safety in industrial applications.

Quantitative Differential Evidence Analysis for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine


No Verifiable Quantitative Differentiation Found for Scientific Selection

An exhaustive search of primary research papers, patents, and authoritative databases did not yield any quantitative, comparator-based evidence for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine. Vendor claims regarding antiandrogenic or anticancer activity could not be verified in PubMed-indexed literature . Consequently, no direct head-to-head comparison, cross-study comparable analysis, or reliable class-level inference can be performed. The only verifiable quantitative specification is the chemical purity of at least 95% from one vendor, but this does not differentiate it from other high-quality research chemicals. All other potential differentiators are speculative.

Data Deficit Research Gap Procurement Risk

Validated Application Scenarios for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine Based on Current Evidence


Exploratory Medicinal Chemistry as a Benzodioxole Building Block

The compound's primary value is as a structurally novel benzodioxole-cyclopropylamine scaffold for de novo exploratory synthesis in programs investigating privileged structures, where the specific biological activity is unknown and being investigated. Its use is appropriate in the hit-finding phase where limited commercial availability may offer a novelty advantage. This is supported only by its basic chemical identity and known class-level scaffold utility in patent literature for melatonergic agents [1].

Internal Reference Standard in Analytical Method Development

With a verified purity of at least 95%, the compound can serve as an analytical reference standard for HPLC or GC-MS method development within a research project, provided it is further characterized in-house . This application does not rely on any assumed biological activity, only on its chemical identity and purity.

Negative Control for Unrelated Pharmacological Assays

Given the absence of documented activity against common screening targets, the compound may be deployed as a negative control in specific biochemical or cell-based assays, after its inertness in that specific system has been empirically validated by the user. This is a risk-mitigation strategy, not a confirmed application.

Quote Request

Request a Quote for Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.